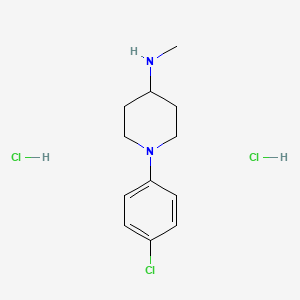

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C12H19Cl3N2 |

|---|---|

Molecular Weight |

297.6 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-methylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C12H17ClN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H |

InChI Key |

TZRBTQGNBNCPHB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Core and N-Methylation

One common approach starts with piperidine-4-carboxylic acid derivatives, which are converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde, palladium or platinum catalysts, water, and an acid such as formic acid under heat (90–95°C) and ambient pressure conditions. This step introduces the N-methyl group selectively on the piperidine nitrogen.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperidine-4-carboxylic acid + Formaldehyde + Pd/C + Formic acid + Heat (90–95°C) | Transfer hydrogenation | 1-Methylpiperidine-4-carboxylic acid |

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced typically via nucleophilic substitution or condensation reactions involving appropriate chlorophenyl derivatives. For example, condensation of 4-chlorophenyl-containing amines with piperidine intermediates under basic conditions (e.g., sodium carbonate, triethylamine) in solvents such as toluene or N,N-dimethylformamide at elevated temperatures (120–130°C) facilitates the formation of the N-(4-chlorophenyl)piperidine structure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperidine derivative + 4-chlorophenyl amine + Base (Na2CO3 or TEA) + Solvent (toluene/DMF) + Heat (120–130°C) | Nucleophilic substitution/condensation | N-(4-chlorophenyl)piperidine intermediate |

Methylation of the 4-Amino Group

Selective methylation of the amine at the 4-position of the piperidine ring can be achieved using methylating agents such as formaldehyde or methyl iodide under reductive amination or alkylation conditions. The methylation step is critical to obtain the N-methylated amine functionality.

Salt Formation: Dihydrochloride

The final compound is isolated as its dihydrochloride salt by treatment with hydrochloric acid. This salt formation enhances the compound's stability, crystallinity, and solubility properties, facilitating purification and handling.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Free base + 2 equivalents HCl | Acid-base reaction | 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride |

Representative Synthetic Route Summary

| Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Transfer hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid | 90–95°C, ambient pressure | 1-Methylpiperidine-4-carboxylic acid |

| 2 | Amide formation/condensation | 4-Chlorophenyl amine, base (Na2CO3, TEA), solvent (toluene, DMF) | 120–130°C | N-(4-chlorophenyl)piperidine intermediate |

| 3 | Methylation | Methylating agent (formaldehyde or methyl iodide) | Reductive amination or alkylation conditions | N-methylated piperidin-4-amine |

| 4 | Salt formation | Hydrochloric acid (2 eq) | Room temperature | This compound |

Analytical and Research Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of aromatic protons from the 4-chlorophenyl group and the methyl group on the nitrogen, alongside characteristic piperidine ring signals.

- Melting Point: The dihydrochloride salt typically exhibits a sharp melting point indicative of purity.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of the compound.

- Infrared Spectroscopy (IR): NH stretching bands confirm amine salt formation.

Notes on Process Optimization and Variations

- Use of transfer hydrogenation avoids gaseous hydrogen, improving safety and operational simplicity.

- Choice of base and solvent in the condensation step affects yield and purity; sodium carbonate and triethylamine in toluene or DMF are preferred.

- Methylation conditions must be optimized to avoid over-alkylation or side reactions.

- Salt formation is typically carried out with 1.5 to 2 equivalents of hydrochloric acid to ensure complete conversion to dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs for neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₇ClN₂·2HCl

- Molecular Weight : ~297.66 g/mol (base: 224.73 g/mol + 2HCl)

- CAS Number : 144872-37-7 (base compound)

- Structural Features :

- Piperidine ring (6-membered amine ring).

- 4-Chlorophenyl group (electron-withdrawing substituent).

- N-methylamine group (enhances lipophilicity).

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

A. Piperidine vs. Piperazine Rings :

B. Substituent Effects :

- 4-Chlorophenyl Group : Common in antihistamines (e.g., chlorcyclizine) for H1 receptor antagonism. The electron-withdrawing chlorine atom stabilizes aromatic interactions with receptors .

- N-Methyl Group: Increases lipophilicity and metabolic stability compared to non-methylated analogues (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) .

- Dihydrochloride Salt : Improves aqueous solubility, critical for oral bioavailability .

C. Stereochemical Considerations :

- Unlike levocetirizine, which is an (R)-enantiomer with proven efficacy, the stereochemistry of the target compound is unspecified. Enantiopure drugs often exhibit superior receptor selectivity and reduced off-target effects .

Biological Activity

1-(4-Chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorophenyl group and a methyl group at the nitrogen atom. Its chemical formula is CHClN·2HCl. The presence of the chlorine atom enhances its lipophilicity and potential interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Receptor Modulation : The compound acts as an antagonist at various neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing neurochemical pathways.

Antidepressant and Anxiolytic Effects

Research indicates that this compound possesses antidepressant and anxiolytic properties. In preclinical studies, it demonstrated significant efficacy in reducing symptoms of depression and anxiety in animal models:

- Case Study : In a study involving rodents subjected to chronic stress, administration of the compound resulted in a marked decrease in depressive-like behavior as measured by the forced swim test and the sucrose preference test.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown activity against various cancer cell lines:

- In Vitro Studies : In assays involving human cancer cell lines such as H929 (multiple myeloma) and MV-4-11 (acute myeloid leukemia), this compound exhibited cytotoxic effects with IC values indicating potent activity against these malignancies .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride, and how can purity be maximized?

The compound is synthesized via nucleophilic substitution using 4-chlorobenzyl chloride and N-methylpiperidine. Key steps include:

- Reaction conditions : Maintain temperatures between 60–80°C in ethanol or acetonitrile under inert atmosphere (e.g., nitrogen) to minimize oxidation byproducts .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity. Monitor pH during hydrochloride salt formation (target pH ~4–5) to ensure stoichiometric conversion .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group; piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : Validate molecular ion peaks at m/z 253.1 [M+H]⁺ for the free base and 289.6 [M+H]⁺ for the dihydrochloride form .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to known psychoactive piperidines .

- Enzyme inhibition studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .

- Cytotoxicity profiling : Use MTT assays in HEK-293 or HepG2 cell lines to establish baseline safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl groups to assess electronic effects on receptor binding .

- Piperidine modifications : Introduce methyl or sulfonyl groups at the 3-position to evaluate steric effects on bioavailability .

- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes at μ-opioid or σ-1 receptors, followed by synthesis of top-ranked analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, ATP concentration in kinase assays) to minimize variability .

- Metabolite profiling : Identify active metabolites via LC-MS/MS in hepatocyte models to explain discrepancies between in vitro and in vivo efficacy .

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) to distinguish antagonist vs. partial agonist behavior .

Q. How can in vivo pharmacokinetic parameters be improved through formulation?

- Salt form optimization : Compare dihydrochloride vs. citrate salts for solubility and oral bioavailability in rodent models .

- Nanoencapsulation : Use PEGylated liposomes to enhance blood-brain barrier penetration, monitored via microdialysis in CNS studies .

- Toxicokinetics : Conduct repeat-dose studies in Sprague-Dawley rats with plasma sampling at 0.5, 2, 6, and 24 hours post-administration .

Q. What computational methods support mechanistic studies of its interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding stability at dopamine D2 receptors over 100 ns trajectories (AMBER or GROMACS) .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electron transfer during CYP-mediated N-demethylation to predict metabolic hotspots .

- Machine learning : Train Random Forest models on PubChem bioassay data to prioritize analogs with predicted neuroactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.